1-(Methylsulfamoyl)piperidine-4-carboxylic acid
Overview
Description
1-(Methylsulfamoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C7H13NO3S and a molecular weight of 222.27 g/mol. This compound is characterized by its sulfamoyl group attached to the piperidine ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfamoyl)piperidine-4-carboxylic acid typically involves the following steps:
Piperidine Derivation: Starting with piperidine, the compound undergoes sulfamoylation to introduce the sulfamoyl group.
Methylation: The sulfamoyl group is then methylated to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar steps but optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfamoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(Methylsulfamoyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: The compound may be studied for its biological activity and potential use in drug development.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-(Methylsulfamoyl)piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfamoyl group and carboxylic acid group play crucial roles in these interactions, affecting biological processes and chemical reactions.
Comparison with Similar Compounds
1-(Methylsulfamoyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Piperidine-4-carboxylic acid: Lacks the sulfamoyl group.
Methylsulfamoyl derivatives: Other compounds with similar sulfamoyl groups but different core structures.
Properties
IUPAC Name |
1-(methylsulfamoyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c1-8-14(12,13)9-4-2-6(3-5-9)7(10)11/h6,8H,2-5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUZAPACTQJECK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)N1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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